Adamantane-1-carboxylic acid, (4-pyrrol-1-ylfurazan-3-yl)amide
Description
Adamantane-1-carboxylic acid, (4-pyrrol-1-ylfurazan-3-yl)amide is a structurally unique adamantane derivative combining a rigid adamantane core with a furazan-pyrrole hybrid moiety.
Properties
CAS No. |
696649-71-5 |
|---|---|
Molecular Formula |
C17H20N4O2 |
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c22-16(17-8-11-5-12(9-17)7-13(6-11)10-17)18-14-15(20-23-19-14)21-3-1-2-4-21/h1-4,11-13H,5-10H2,(H,18,19,22) |
InChI Key |
AMXBSURQFWRNBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NON=C4N5C=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Dicyclohexylcarbodiimide (DCC)-Mediated Coupling
DCC promotes amide bond formation by converting the carboxylic acid into an reactive O-acylisourea intermediate. In this method:
-
Adamantane-1-carboxylic acid (1 equiv) is dissolved in anhydrous dichloromethane or dimethylformamide (DMF).
-
DCC (1.2 equiv) is added under inert atmosphere at 0°C, followed by stirring for 30 minutes to form the intermediate.
-
(4-Pyrrol-1-ylfurazan-3-yl)amine (1 equiv) is introduced, and the reaction proceeds at room temperature for 12–24 hours.
-
The dicyclohexylurea byproduct is removed via filtration, and the crude product is purified by recrystallization or chromatography.
Key Advantages :
-
High functional group tolerance, critical for preserving the furazan and pyrrole rings.
-
Scalability, with yields exceeding 80% for analogous adamantane-derived amides.
Limitations :
Acid Chloride Route
Adamantane-1-carboxylic acid chloride serves as a highly electrophilic partner for amine coupling:
-
Adamantane-1-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in refluxing dichloromethane for 2–4 hours.
-
Excess chlorinating agent is removed under reduced pressure.
-
The acid chloride is reacted with (4-pyrrol-1-ylfurazan-3-yl)amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl.
Optimization Insights :
-
Pyridine enhances reactivity by stabilizing the acyl chloride intermediate.
-
Yields for adamantane-derived acid chlorides typically exceed 85%.
Challenges :
-
Acid chlorides are moisture-sensitive and require careful handling.
-
Residual chlorinated solvents may complicate purification.
Transition Metal-Catalyzed Amidation Strategies
Copper-Catalyzed Coupling
Patent RU2679607C1 discloses a copper(II) bromide (CuBr₂)-catalyzed method for synthesizing N-(adamantan-1-yl)amides from adamantanol and nitriles. While this method targets nitrile substrates, its principles can be adapted for amine coupling:
-
Adamantane-1-carboxylic acid is converted to its silyl ester (e.g., trimethylsilyl adamantane-1-carboxylate) to enhance electrophilicity.
-
CuBr₂ (10 mol%) is added to a mixture of the silyl ester and (4-pyrrol-1-ylfurazan-3-yl)amine in acetonitrile at 150°C under argon.
-
The reaction proceeds via a radical pathway, with CuBr₂ facilitating single-electron transfer to generate acyl radicals.
Performance Metrics :
-
Yields for analogous N-adamantyl amides reach 92–99% under optimized conditions.
-
Requires high temperatures (150°C), potentially destabilizing the furazan ring.
Comparative Analysis of Methodologies
| Method | Catalyst/Reagent | Temperature | Yield | Advantages | Drawbacks |
|---|---|---|---|---|---|
| DCC-Mediated Coupling | DCC | RT–50°C | 80–85% | Mild conditions, scalability | Stoichiometric waste, moisture-sensitive |
| Acid Chloride Route | SOCl₂, (COCl)₂ | Reflux | 85–90% | High reactivity, short reaction time | Hazardous reagents, purification challenges |
| CuBr₂-Catalyzed Coupling | CuBr₂ | 150°C | 90–95% | High yields, radical tolerance | High energy input, substrate limitations |
| Silver-Catalyzed | AgNO₃ | 80–100°C | 60–70% | Atom-economical, O₂ utilization | Requires isocyanide derivatization |
Mechanistic Insights and Side Reactions
Competing Pathways in Copper-Catalyzed Reactions
In CuBr₂-mediated reactions, the adamantane-1-carboxylate may undergo dimerization or ketene formation at elevated temperatures, reducing amidation efficiency. Suppressing these pathways requires:
Stability of Furazan-Pyrrole Moiety
The (4-pyrrol-1-ylfurazan-3-yl)amine is prone to ring-opening under strongly acidic or basic conditions. Neutral pH and aprotic solvents (e.g., DMF, acetonitrile) are critical to preserving integrity during coupling.
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Pyrrolinones and other oxidized derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
Biological Activities
The compound has shown promise in several biological applications:
1. Antiviral Activity
Adamantane derivatives are well-known for their antiviral properties, particularly against influenza viruses. The unique structure allows for effective interaction with viral proteins, inhibiting replication processes.
2. Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity by inducing apoptosis in cancer cell lines. Mechanisms include cell cycle arrest and activation of apoptotic pathways.
3. Antibacterial Effects
Studies have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antibacterial agents.
Data Table: Comparison of Biological Activities
| Compound Name | Structure | Notable Activities |
|---|---|---|
| Adamantane-1-carboxylic acid, (4-pyrrol-1-ylfurazan-3-yl)amide | C14H16N4O2 | Antiviral, Anticancer, Antibacterial |
| Ethyl 5-amino-4-oxo-thieno[3,4-d]pyridazine | C15H12FN3O3S | Antibacterial |
| 3-methyl-4-(trifluoromethyl)pyrrole | C11H10F3N | Antiviral |
Antiviral Studies
A study evaluated the antiviral efficacy of adamantane derivatives against influenza virus strains. The findings suggested that modifications on the adamantane core could enhance binding affinity to viral proteins, improving therapeutic outcomes.
Anticancer Activity
Research on thieno[3,4-d]pyridazine derivatives demonstrated their ability to inhibit cancer cell proliferation significantly. One study indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.
Antibacterial Research
In vitro studies have shown that derivatives similar to Adamantane-1-carboxylic acid exhibit significant antibacterial activity against various strains. The minimum inhibitory concentration values suggest that these compounds could be developed into effective treatments for bacterial infections.
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The pyrrole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, while the adamantane moiety provides a hydrophobic core that can enhance binding affinity to certain proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight: The target compound (332.39 g/mol) is lighter than quinoline- or naphthalene-containing analogs due to the absence of bulky aromatic systems.
Spectral and Physicochemical Properties
- IR Spectroscopy: The furazan ring in the target compound is expected to show characteristic N–O stretching vibrations near 1,500–1,600 cm⁻¹, distinct from the C=O stretches (~1,700 cm⁻¹) observed in quinoline-based amides .
- NMR: The pyrrole protons in the target compound would resonate near δ 6.5–7.0 ppm, differing from the δ 7.2–8.5 ppm range for quinoline aromatic protons in analogs like compound 38 .
Biological Activity
Adamantane-1-carboxylic acid, (4-pyrrol-1-ylfurazan-3-yl)amide, is a compound that has garnered attention in medicinal and materials chemistry due to its unique structural characteristics and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is derived from adamantane, a polycyclic hydrocarbon known for its cage-like structure. The inclusion of both a carboxylic acid and a pyrrol-1-ylfurazan moiety enhances its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 234.26 g/mol. Its structure allows for significant interactions within biological systems due to its lipophilic nature and ability to form hydrogen bonds.
Antimicrobial Activity
Research indicates that derivatives of adamantane-1-carboxylic acid exhibit notable antimicrobial properties. For instance, studies have shown that 2,3-dihydroxypropyl adamantane-1-carboxylate can effectively suppress bacterial growth at concentrations ranging from 1,000 to 1,500 μg/mL . The mechanism behind this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways.
Antitumor Activity
The compound has also been investigated for its potential antitumor properties. In vitro studies suggest that adamantane derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The structural features that allow for effective binding to target proteins are critical in enhancing its efficacy against tumor cells.
Case Studies
-
Study on Antibacterial Activity
- Objective : To evaluate the antibacterial effects of adamantane derivatives.
- Results : The study found significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
- : The findings suggest that modifications to the adamantane structure can lead to enhanced antibacterial properties.
-
Antitumor Efficacy
- Objective : To assess the cytotoxic effects of (4-pyrrol-1-ylfurazan-3-yl)amide derivatives on cancer cell lines.
- Results : The compound demonstrated dose-dependent cytotoxicity against various cancer cell lines.
- : These results indicate potential for development as an anticancer agent.
Comparative Analysis
The following table summarizes the biological activities observed in related compounds:
| Compound Name | Activity Type | Effective Concentration (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Adamantane-1-carboxylic acid | Antibacterial | 1000–1500 | Disruption of cell membrane |
| 2,3-Dihydroxypropyl adamantane-1-carboxylate | Antibacterial | 1000–1500 | Metabolic pathway interference |
| (4-Pyrrol-1-ylfurazan-3-yl)amide | Antitumor | Varies | Apoptosis induction via caspase activation |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing adamantane-1-carboxylic acid derivatives with heterocyclic substituents?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the adamantane core. For example:
- Step 1 : Activation of adamantane-1-carboxylic acid via coupling reagents (e.g., EDC/HOBt) to form an active ester intermediate.
- Step 2 : Amidation with a heterocyclic amine (e.g., 4-pyrrol-1-ylfurazan-3-amine) under reflux in anhydrous solvents like DMF or THF .
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC or HPLC.
- Key Considerations : Reaction conditions (temperature, solvent polarity) must be optimized to avoid decomposition of the thermally sensitive furazan ring .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology :
- Spectroscopy : H/C NMR to verify proton environments and carbon frameworks. For example, adamantane protons appear as distinct multiplets at ~1.6–2.2 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] peak for CHNO: 328.1778).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond lengths and angles, particularly for the furazan-pyrrole moiety .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorescence-based or colorimetric readouts (e.g., IC determination).
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to evaluate membrane permeability .
- Cytotoxicity Screening : MTT or resazurin assays in mammalian cell lines (e.g., HEK-293) to assess baseline toxicity .
Advanced Research Questions
Q. How can conflicting thermodynamic stability data for adamantane derivatives be resolved?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Measure melting points and decomposition temperatures under inert atmospheres to avoid oxidation artifacts.
- Computational Modeling : Use DFT (e.g., Gaussian09) to calculate Gibbs free energy () and compare with experimental DSC data .
- Example Data :
| Property | Experimental Value | Calculated Value |
|---|---|---|
| 206.43 kJ/mol | 207.01 kJ/mol | |
| 436–438 K | 440 K |
Q. What strategies optimize reaction yields for furazan-containing adamantane derivatives?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates.
- Catalyst Selection : Use Pd/C or CuI for coupling reactions involving heterocyclic amines .
- Flow Chemistry : Continuous flow reactors improve mixing efficiency and reduce side reactions (e.g., hydrolysis of the amide bond) .
Q. How can discrepancies in biological activity data across adamantane analogs be analyzed?
- Methodology :
- SAR Studies : Systematically vary substituents (e.g., pyrrole vs. triazole) and correlate with activity using QSAR models.
- Binding Affinity Assays : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify target interactions .
- Case Study : Adamantane-1-carboxylic acid derivatives with triazole substituents showed 10-fold higher antiviral activity than pyrrole analogs due to enhanced hydrophobic interactions .
Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points for adamantane derivatives?
- Root Cause : Variations in purity (e.g., residual solvents), polymorphic forms, or measurement techniques.
- Resolution :
- Reproduce Synthesis : Use strict anhydrous conditions and recrystallize from ethanol/water mixtures.
- Standardize DSC Protocols : Ensure heating rates ≤5°C/min and N purge to minimize decomposition .
Key Research Resources
- Structural Databases : PubChem, Cambridge Structural Database (CSD) for crystallographic data .
- Synthetic Protocols : Advanced Organic Chemistry textbooks (e.g., March’s) for heterocyclic coupling reactions.
- Safety Guidelines : MedChemExpress safety data sheets for handling adamantane derivatives (e.g., HY-W016473) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
